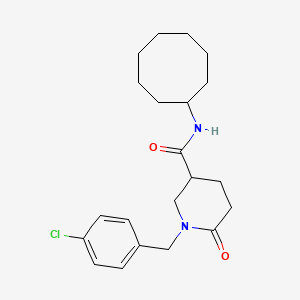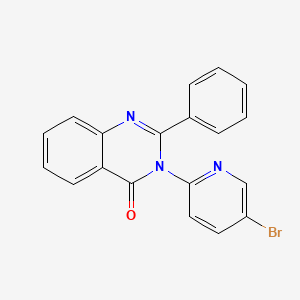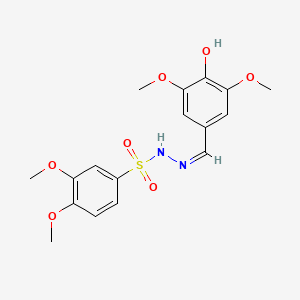
1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mécanisme D'action
1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and sedative effect.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, this compound has also been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine. This may contribute to its calming and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide is that it is a highly specific inhibitor of GABA aminotransferase, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide. One area of interest is in the treatment of other types of addiction, such as alcohol and opioid addiction. Another potential application is in the treatment of epilepsy, as increasing GABA levels in the brain has been shown to reduce seizure activity. Additionally, there is interest in developing more soluble forms of this compound to make it easier to administer in experimental settings.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. Its ability to increase GABA levels in the brain makes it a promising candidate for the treatment of addiction and other neurological and psychiatric disorders. While there are some limitations to its use in experimental settings, it remains an important tool for studying the role of GABA in the brain. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide can be synthesized through a multistep process starting with the reaction of cyclooctanone with piperidine, followed by chlorination of the resulting compound with thionyl chloride. The resulting 4-chloropiperidine is then reacted with 4-chlorobenzylamine to form the desired this compound compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-N-cyclooctyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential use as a therapeutic agent for a variety of neurological and psychiatric disorders. One of the primary areas of research has been in the treatment of addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats, suggesting that it may be useful in the treatment of cocaine addiction in humans.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cyclooctyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c22-18-11-8-16(9-12-18)14-24-15-17(10-13-20(24)25)21(26)23-19-6-4-2-1-3-5-7-19/h8-9,11-12,17,19H,1-7,10,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABSUZRPOMXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6016529.png)


![2-[(3,4-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B6016547.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6016551.png)
![1-(4-ethoxyphenyl)-5-[(2-hydroxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6016553.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6016558.png)
![2-(4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B6016564.png)
![2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B6016571.png)
![5-(2-furyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6016578.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6016583.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016620.png)